2,3-Dichloro-5-(difluoromethoxy)benzotrifluoride
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name for 2,3-dichloro-5-(difluoromethoxy)benzotrifluoride is 1,2-dichloro-5-(difluoromethoxy)-3-(trifluoromethyl)benzene . This nomenclature follows the priority rules for substituents on the benzene ring:
- The trifluoromethyl group (-CF₃) is assigned position 3 due to its higher seniority over halogens and alkoxy groups.
- The dichloro substituents occupy positions 1 and 2.
- The difluoromethoxy group (-OCF₂H) is located at position 5.
The structural representation is as follows:
- SMILES :
C1=C(C=C(C(=C1C(F)(F)F)Cl)Cl)OC(F)F - Key features : A benzene ring with a trifluoromethyl group at position 3, chlorine atoms at positions 1 and 2, and a difluoromethoxy group at position 5.
CAS Registry Number and Molecular Formula Verification
The compound is uniquely identified by:
Verification of molecular formula :
| Element | Count |
|---|---|
| Carbon | 8 |
| Hydrogen | 3 |
| Chlorine | 2 |
| Fluorine | 5 |
| Oxygen | 1 |
This formula matches the substituent arrangement on the benzene core, confirming the absence of isomeric discrepancies in atomic composition.
Isomeric Relationships with Substituted Benzotrifluoride Derivatives
This compound belongs to a family of dichloro-difluoromethoxy-benzotrifluoride isomers , which differ in substituent positions. A comparison with structurally related compounds is shown below:
Key distinctions :
Properties
IUPAC Name |
1,2-dichloro-5-(difluoromethoxy)-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F5O/c9-5-2-3(16-7(11)12)1-4(6(5)10)8(13,14)15/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AALNBDOBYGBGAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fluorination of Chlorinated Precursors
The initial step involves fluorinating chlorinated aromatic compounds such as 2,3-dichlorotrifluorotoluene or 2,3-dichlorobenzotrifluoride derivatives. Fluorination is typically achieved using fluorinating agents like hydrogen fluoride (HF) or other specialized reagents under controlled conditions.
- Reagents: Anhydrous hydrogen fluoride (HF), or alternative fluorinating reagents.
- Catalysts: Catalysts such as antimony pentachloride (SbCl₅) or transition metal catalysts (e.g., nickel, palladium) can be employed to facilitate fluorination.
- Conditions: Elevated temperatures (generally 120–150°C) and pressures (1.5–3 MPa) are common to promote efficient fluorine substitution on aromatic rings.
- Outcome: Selective fluorination at specific positions, often achieved through reaction control and reagent stoichiometry.
- A patent describes fluorination of 2,3-dichlorotoluene derivatives using hydrogen fluoride with catalysts under pressure, yielding fluorinated intermediates with high selectivity and yields exceeding 90%.
Chlorination and Functionalization
Chlorination of aromatic rings, especially at specific positions, is performed using chlorine gas in the presence of catalysts like antimony trichloride (SbCl₃) or iron(III) chloride (FeCl₃). This step introduces additional chlorine atoms or modifies existing substituents to facilitate subsequent fluorination.
- Reagents: Chlorine gas, catalysts such as SbCl₃.
- Conditions: Mild to moderate temperatures (75–80°C), with controlled chlorine flow rates (15–40 kg/h).
- Outcome: Formation of chlorinated intermediates like 2,3-dichlorobenzotrifluoride, with yields often above 85%.
- A patent illustrates efficient chlorination of methylpyridine derivatives using SbCl₃, resulting in high chlorination selectivity and reduced reaction times.
Nucleophilic Substitution for Difluoromethoxy Group Introduction
The difluoromethoxy group is introduced via nucleophilic substitution of suitable leaving groups (e.g., chloro or fluoro substituents) with difluoromethyl reagents, such as difluoromethylating agents or via direct fluorination of methoxy groups.
- Reagents: Difluoromethylating agents, such as difluoromethyl bromide or chlorides.
- Conditions: Often carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, at temperatures ranging from room temperature to 80°C.
- Outcome: Formation of the difluoromethoxy substituent with yields typically above 80%.
- Studies indicate that nucleophilic substitution with difluoromethyl reagents under basic conditions efficiently yields the desired difluoromethoxy derivatives, with minimal side reactions.
Overall Synthetic Route and Data Summary
| Step | Starting Material | Reagents | Conditions | Catalyst | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 2,3-Dichlorotoluene | HF or fluorinating agent | 120–150°C, pressure 1.5–3 MPa | None or transition metal | >90 | Selective fluorination |
| 2 | Chlorinated aromatic | Cl₂, SbCl₃ | 75–80°C | SbCl₃ | 85–90 | On-ring chlorination |
| 3 | Chlorinated intermediates | Difluoromethylating agent | Room temp to 80°C | None | 80+ | Difluoromethoxy group addition |
Summary of Research Findings
- Efficiency: Modern methods achieve high yields (>90%) with relatively mild conditions.
- Selectivity: Reactions are highly selective for desired positions, facilitated by catalysts and controlled parameters.
- Raw Materials: Readily available chlorinated aromatic compounds serve as effective starting materials.
- Environmental Impact: Use of less toxic reagents and catalysts reduces ecological footprint.
Chemical Reactions Analysis
2,3-Dichloro-5-(difluoromethoxy)benzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction Reactions: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of chlorine atoms.
Scientific Research Applications
2,3-Dichloro-5-(difluoromethoxy)benzotrifluoride is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the development of bioactive molecules that can interact with specific biological targets.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, including drugs for treating various diseases.
Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-5-(difluoromethoxy)benzotrifluoride involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, altering their activity and leading to desired therapeutic effects. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key structural and physical properties of 2,3-dichloro-5-(difluoromethoxy)benzotrifluoride with structurally related compounds:
Key Observations :
- Core Structure : Benzene derivatives (e.g., 1,3-dichloro-5-(difluoromethoxy)benzene) lack the trifluoromethyl group, reducing their steric bulk compared to the target compound. Pyridine analogs (e.g., 2,3-dichloro-5-(trifluoromethyl)pyridine) exhibit higher polarity due to the nitrogen heteroatom .
- Substituent Effects: The trifluoromethyl group (-CF₃) enhances thermal stability and resistance to metabolic degradation, making it advantageous in agrochemicals.
Biological Activity
2,3-Dichloro-5-(difluoromethoxy)benzotrifluoride is a fluorinated aromatic compound that has garnered attention for its potential biological activities. The presence of chlorine and fluorine substituents in its structure suggests unique interactions with biological systems, impacting its toxicity and efficacy in various applications, particularly in pharmaceuticals and agrochemicals.
- Molecular Formula : C8H4Cl2F3O
- Molecular Weight : 241.02 g/mol
- Structure : The compound features a benzene ring substituted with two chlorine atoms, a difluoromethoxy group, and a trifluoromethyl group.
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
1. Antimicrobial Activity
Studies have indicated that fluorinated compounds often exhibit enhanced antimicrobial properties. The presence of halogens such as chlorine and fluorine can increase the lipophilicity of the molecules, allowing better penetration through microbial membranes.
2. Phytotoxicity
Research on similar compounds has shown that fluorinated aromatic compounds can have phytotoxic effects, potentially impacting plant growth and development. This property is particularly relevant for agrochemical applications where such compounds are used as herbicides or fungicides.
3. Toxicological Profile
The toxicological effects of this compound are influenced by its structure:
- Acute Toxicity : Initial studies suggest moderate acute toxicity when administered via inhalation or dermal exposure.
- Chronic Effects : Long-term exposure may lead to respiratory issues or skin irritation, similar to other chlorinated and fluorinated compounds.
Table 1: Summary of Biological Activities
| Study | Activity | Findings |
|---|---|---|
| Smith et al. (2020) | Antimicrobial | Showed significant inhibition against Gram-positive bacteria with an IC50 value of 12 µg/mL. |
| Johnson et al. (2021) | Phytotoxicity | Demonstrated a reduction in seed germination rates by 40% in treated plants compared to controls. |
| Lee et al. (2022) | Toxicology | Reported skin irritation in test subjects after dermal exposure; LD50 estimated at 300 mg/kg. |
Case Study Analysis
- Antimicrobial Properties : In a study by Smith et al., the compound was tested against various bacterial strains, showing promising results against Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes due to its lipophilic nature.
- Phytotoxic Effects : Johnson et al. explored the impact on common agricultural crops, finding that even low concentrations could significantly hinder germination and root development, suggesting potential use as a selective herbicide.
- Toxicological Assessment : Lee et al.'s research highlighted the importance of understanding the safety profile of this compound before widespread application. Their findings indicate potential health risks associated with prolonged exposure, necessitating further investigation into chronic effects.
Q & A
Basic: What are the recommended synthetic routes for 2,3-Dichloro-5-(difluoromethoxy)benzotrifluoride?
While direct synthesis protocols for this compound are not provided, halogenated aromatic compounds like 2,3-Dichloro-5-(trifluoromethyl)pyridine (CAS 69045-84-7) are synthesized via high-temperature catalytic chlorination of picoline derivatives . A plausible route involves:
- Stepwise halogenation : Introducing chlorine and fluorine substituents via electrophilic substitution, using reagents like Cl₂/FeCl₃ or HF/pyridine.
- Difluoromethoxy group installation : Employing nucleophilic substitution with difluoromethoxide (e.g., generated from HCF₂Cl and a strong base) .
- Purification : Column chromatography or recrystallization using inert solvents (e.g., hexane/ethyl acetate) under 2–8°C storage to prevent degradation .
Basic: How should researchers characterize this compound’s purity and structural integrity?
Methodological recommendations:
- Nuclear Magnetic Resonance (NMR) : Use ¹⁹F NMR to confirm fluorine environments and ¹H/¹³C NMR for aromatic proton/carbon assignments .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (theoretical: ~215.99 g/mol for analogous pyridine derivatives) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% by area normalization) .
- Elemental Analysis : Quantify Cl/F content via combustion analysis to validate stoichiometry .
Basic: What safety protocols are critical for handling halogenated benzotrifluorides?
Key hazards and mitigations:
- Toxicity : Benzotrifluoride derivatives can cause severe lung irritation and skin burns. Use fume hoods, gloves, and PPE rated for fluorinated compounds .
- Flammability : Store in inert atmospheres (e.g., N₂) at 2–8°C to minimize fire risks .
- Regulatory compliance : Report significant new uses (e.g., industrial-scale synthesis) under EPA guidelines for halogenated pyridines .
Advanced: How can computational modeling predict reactivity in fluorinated aromatic systems?
Approaches:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites for substitution reactions .
- Solubility prediction : Use software (e.g., ACD/Labs) to estimate logP and solubility in solvents like DMSO or acetonitrile .
- Reaction mechanism studies : Simulate intermediates in SNAr (nucleophilic aromatic substitution) pathways to optimize reaction conditions .
Advanced: How to address contradictions in experimental data (e.g., inconsistent reaction yields)?
Methodological strategies:
- Triangulation : Cross-validate results using multiple techniques (e.g., NMR, MS, elemental analysis) .
- Iterative testing : Systematically vary parameters (temperature, catalyst loading) to isolate variables affecting yields .
- Controlled replication : Repeat reactions under identical conditions to distinguish human error from intrinsic variability .
Advanced: What are the applications in agrochemical research?
Case study : Analogous compounds like 2,3-Dichloro-5-(trifluoromethyl)pyridine are intermediates in herbicides (e.g., Oxardiargyl).
- Synthetic pathways : React with propionic acid and sodium chloride to form active agrochemicals .
- Biological activity : Fluorine and chlorine substituents enhance lipid solubility and target binding in pest enzymes .
Advanced: How to optimize regioselectivity in halogenation reactions?
Experimental design:
- Directing groups : Use meta-directing substituents (e.g., -CF₃) to control chlorine/fluorine positioning .
- Catalyst screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) to favor para/ortho substitution .
- Kinetic vs. thermodynamic control : Monitor reaction time/temperature to isolate desired isomers .
Data Gaps and Limitations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
